Product packaging for 2-[(4-bromobenzoyl)amino]acetic Acid(Cat. No.:CAS No. 18815-75-3)

2-[(4-bromobenzoyl)amino]acetic Acid

Cat. No.: B102023
CAS No.: 18815-75-3
M. Wt: 258.07 g/mol
InChI Key: PTMXKRQZWGCWGZ-UHFFFAOYSA-N
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Description

2-[(4-Bromobenzoyl)amino]acetic Acid is a synthetic brominated compound that serves as a valuable chemical intermediate in medicinal chemistry and drug discovery research. Its structure, featuring a bromobenzoyl group linked to a glycine moiety, makes it a versatile building block for the synthesis of more complex molecules, such as protease inhibitors and other pharmacologically active compounds . The bromine atom acts as a handle for further functionalization via cross-coupling reactions, enabling the exploration of structure-activity relationships. This compound is related to a class of molecules known for their application in developing therapeutics, including nonsteroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes . Researchers utilize this and similar unnatural amino acids to enhance the stability, bioavailability, and selectivity of novel peptide-based therapeutics and antibody-drug conjugates (ADCs), areas that are experiencing significant growth in the biopharmaceutical industry . Its primary research value lies in its utility as a precursor in organic synthesis for constructing compound libraries and in biochemical tool development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrNO3 B102023 2-[(4-bromobenzoyl)amino]acetic Acid CAS No. 18815-75-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-bromobenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMXKRQZWGCWGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18815-75-3
Record name 2-[(4-bromophenyl)formamido]acetic acid
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Synthetic Methodologies and Derivatization Strategies for 2 4 Bromobenzoyl Amino Acetic Acid and Its Analogues

Direct Synthesis Approaches to N-(4-Bromobenzoyl)glycine

The most common and direct route for the synthesis of N-(4-bromobenzoyl)glycine involves the acylation of the amino acid glycine (B1666218). This is typically achieved by reacting glycine with an activated form of 4-bromobenzoic acid, most frequently 4-bromobenzoyl chloride. nih.govontosight.ai This reaction, a classic example of nucleophilic acyl substitution, forms the stable amide bond that characterizes the final product.

The formation of the amide bond is a cornerstone of organic synthesis, particularly in peptide and medicinal chemistry. nih.gov For the synthesis of N-acyl amino acids like N-(4-bromobenzoyl)glycine, several robust methods are employed, each with specific advantages.

Acyl Halide Method (Schotten-Baumann Reaction) : This is one of the most straightforward methods, involving the reaction of an amine with an acyl chloride or bromide. fishersci.co.uk In the context of N-(4-bromobenzoyl)glycine synthesis, glycine (or its ester) is treated with 4-bromobenzoyl chloride, usually in a biphasic system or in an aprotic solvent with a suitable base (like NaOH or a tertiary amine) to neutralize the HCl byproduct. fishersci.co.ukmdpi.com This method is often high-yielding and proceeds rapidly at room temperature. fishersci.co.uk

Carbodiimide Coupling Agents : Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. fishersci.co.uk These compounds activate the carboxylic acid (4-bromobenzoic acid) to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine group of glycine. fishersci.co.uk To minimize side reactions and potential racemization, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often included.

Uronium/Phosphonium Salt Coupling Agents : Reagents like HATU, HBTU, and PyBOP are highly efficient for amide bond formation. They react with the carboxylic acid to form an activated species that rapidly couples with the amine, often leading to high yields and short reaction times with minimal side products.

Enzymatic Synthesis : A greener alternative to traditional chemical methods involves the use of enzymes, such as aminoacylases. researchgate.net These biocatalysts can facilitate the formation of amide bonds under mild, environmentally friendly conditions, although substrate specificity can be a limitation. researchgate.net

Table 1: Comparison of Common Amide Bond Formation Techniques

Method Activating Agent Typical Conditions Advantages Disadvantages
Acyl Halide Thionyl chloride (SOCl₂) or Oxalyl chloride to form acyl chloride Aprotic solvent, often with a base (e.g., pyridine, triethylamine) High reactivity, cost-effective, readily available starting materials. fishersci.co.uk Acyl halides are moisture-sensitive; generates stoichiometric acid byproduct.
Carbodiimides DCC, EDC, DIC Aprotic solvents (e.g., DCM, DMF) Mild conditions, high yields. fishersci.co.uk Can cause racemization, DCC byproduct (DCU) can be difficult to remove. fishersci.co.uk
Uronium Salts HATU, HBTU, HCTU Polar aprotic solvents (e.g., DMF) Fast reaction rates, low racemization, high yields. Higher cost compared to other reagents.
Enzymatic Lipases, Acylases Aqueous or organic media, mild pH and temperature High chemo- and regioselectivity, environmentally friendly. researchgate.net Limited substrate scope, enzyme cost and stability can be issues.

Synthesis of Derivatives Incorporating the 4-Bromobenzoyl Moiety

Derivatization of N-(4-bromobenzoyl)glycine is crucial for exploring its chemical space and for developing analogues with tailored properties. Modifications can be targeted at the carboxylic acid group, the amide nitrogen, or the phenyl ring.

The carboxylic acid group is a common site for modification, with esterification being a primary example. The synthesis of esters, such as methyl 2-[(4-bromobenzoyl)amino]acetate, is well-documented. guidechem.com These derivatives are often used as intermediates in further synthetic steps or for modulating the polarity and pharmacokinetic properties of the parent molecule.

Standard esterification methods include:

Fischer Esterification : Reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of a strong acid catalyst (e.g., H₂SO₄). yakhak.org

Reaction with Alkyl Halides : The carboxylate salt of N-(4-bromobenzoyl)glycine can be reacted with an alkyl halide (e.g., methyl iodide) in a nucleophilic substitution reaction.

Catalytic Methods : N-bromosuccinimide (NBS) has been reported as an efficient catalyst for the direct esterification of various carboxylic acids under mild, neat conditions. mdpi.com

Table 2: Examples of Ester Derivatives of N-(4-bromobenzoyl)glycine

Derivative Name Molecular Formula Molecular Weight CAS Number
Methyl 2-[(4-bromobenzoyl)amino]acetate C₁₀H₁₀BrNO₃ 272.09 g/mol 138119-50-3
Ethyl N-(4-bromobenzyl)glycine ester* C₁₁H₁₄BrNO₂ 272.14 g/mol 6436-94-8

*Note: This is an ester of a related N-benzylglycine, not N-benzoylglycine, but illustrates a common derivatization pattern.

While the amide bond itself is very stable, the amide nitrogen can potentially undergo reactions such as N-alkylation. However, this is generally more challenging than modification at the carboxylic acid due to the lower nucleophilicity of the amide nitrogen and the potential for competing reactions. Such modifications would typically require strong bases and alkylating agents and are less common in the derivatization of N-acylglycines. nih.gov

Modifying the electronic and steric properties of the phenyl ring is a key strategy in medicinal chemistry for conducting structure-activity relationship (SAR) studies. mdpi.com Starting with the 4-bromobenzoyl moiety, a wide range of analogues can be synthesized by replacing the bromine atom with other substituents or by using different substituted benzoyl chlorides in the initial acylation of glycine.

For example, analogues could be prepared using:

4-Chlorobenzoyl chloride ajgreenchem.com

4-Nitrobenzoyl chloride medchemexpress.com

4-Methoxybenzoyl chloride uobaghdad.edu.iq

These substitutions can profoundly impact the compound's biological activity by altering its lipophilicity, hydrogen bonding capacity, and electronic distribution. For instance, replacing the bromine with a more lipophilic group could enhance membrane permeability, while introducing a hydrogen bond donor or acceptor could create new interactions with a biological target. mdpi.com

Exploration of Amino Acid Linked 4-Bromobenzoyl Thiourea (B124793) Derivatives

A significant area of derivatization involves the synthesis of more complex structures, such as thiourea derivatives. Research has demonstrated the synthesis of novel bromobenzoyl thiourea compounds linked with various amino acids. researchgate.netresearchgate.net

The general synthetic route involves a two-step process:

Reaction of 4-bromobenzoyl chloride with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN), in a solvent like acetone. This reaction forms the reactive intermediate, 4-bromobenzoyl isothiocyanate. uobaghdad.edu.iqresearchgate.net

The in situ generated isothiocyanate is then reacted with the amine group of an amino acid (e.g., glycine, valine, etc.) to yield the final N-((4-bromobenzoyl)carbamothioyl)amino acid derivative. researchgate.net

These compounds combine the structural features of the 4-bromobenzoyl group with the thiourea linker and an amino acid, creating a diverse set of molecules for biological screening. researchgate.netresearchgate.net

Table 3: Synthesis of 4-Bromobenzoyl Thiourea Derivatives Linked with Amino Acids

Starting Amino Acid Resulting Derivative Name Molecular Formula
Glycine 2-((3-(4-bromobenzoyl)thioureido)acetic acid C₁₀H₉BrN₂O₃S
L-Alanine (S)-2-((3-(4-bromobenzoyl)thioureido)propanoic acid C₁₁H₁₁BrN₂O₃S
L-Valine (S)-2-((3-(4-bromobenzoyl)thioureido)-3-methylbutanoic acid C₁₃H₁₅BrN₂O₃S
L-Leucine (S)-2-((3-(4-bromobenzoyl)thioureido)-4-methylpentanoic acid C₁₄H₁₇BrN₂O₃S
L-Isoleucine (2S,3S)-2-((3-(4-bromobenzoyl)thioureido)-3-methylpentanoic acid C₁₄H₁₇BrN₂O₃S

*Data derived from synthetic schemes for amino acid linked bromobenzoyl thiourea derivatives. researchgate.netresearchgate.net

Stereoselective Synthetic Approaches for Chiral Analogues Utilizing Amino Acid Scaffolds

The synthesis of enantiomerically pure analogues of 2-[(4-bromobenzoyl)amino]acetic acid, where the glycine backbone is replaced by a chiral amino acid, relies on stereoselective methods that can control the formation of new stereocenters. A powerful and widely adopted strategy involves the use of existing chiral amino acids as scaffolds. These scaffolds introduce inherent chirality, which can direct the stereochemical outcome of subsequent chemical transformations. This approach is fundamental in asymmetric synthesis, allowing for the creation of complex molecules with specific three-dimensional arrangements.

One of the most effective methods for achieving stereoselectivity is through the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to guide the stereoselective formation of a new stereocenter. After the desired transformation, the auxiliary can be removed and often recovered for reuse. Heterocyclic compounds derived from amino acids, such as oxazolidinones and thiazolidinethiones, are prominent examples of such auxiliaries. wikipedia.orgspringerprofessional.descielo.org.mx

For instance, a chiral amino acid can be converted into an N-acylated oxazolidinone derivative. The bulky chiral auxiliary then shields one face of the molecule, leading to the diastereoselective alkylation of the enolate. This strategy has been successfully employed in the synthesis of various α-amino acids with high stereocontrol. wikipedia.orgspringerprofessional.de The N-(4-bromobenzoyl) group can be introduced either before or after the key stereocenter-forming reaction.

Another significant approach involves the diastereoselective synthesis of β-lactams through the [2+2] cycloaddition of a ketene (B1206846) with a chiral imine. rsc.orgnih.govum.esnih.govresearchgate.net Chiral imines derived from amino acid esters or other chiral amines can effectively control the stereochemistry of the resulting four-membered ring. Subsequent ring-opening of the β-lactam can then provide access to the desired chiral N-(4-bromobenzoyl)amino acid analogue. The stereochemical outcome of the Staudinger reaction is often influenced by the specific reactants and reaction conditions. nih.govnih.gov

Furthermore, the asymmetric synthesis of pyroglutamic acid derivatives, which are cyclic analogues of glutamic acid, can be achieved through Michael addition reactions. arizona.eduresearchgate.netosi.lvucj.org.ua In this methodology, a chiral nucleophilic glycine equivalent, often stabilized by a metal complex and a chiral ligand derived from an amino acid, is added to an α,β-unsaturated acceptor. This reaction can proceed with high diastereoselectivity, establishing new stereocenters that can be further elaborated to afford chiral analogues.

The following table summarizes representative examples of stereoselective reactions utilizing amino acid-derived chiral auxiliaries or scaffolds, which are applicable to the synthesis of chiral analogues of this compound. While these examples may not specifically use the 4-bromobenzoyl moiety, the principles of stereocontrol are directly transferable.

Chiral Scaffold/AuxiliaryReaction TypeKey ReagentsDiastereomeric Ratio (d.r.) / Enantiomeric Excess (ee)Reference
(S)-4-benzyloxazolidin-2-one (from Phenylalanine)Diastereoselective Alkylation1. NaHMDS, 2. Benzyl (B1604629) bromide>99:1 d.r. wikipedia.org
Chiral Imine from D-(+)-glucose[2+2] Cycloaddition (Staudinger Reaction)Phthalamidoacetyl chloride, TriethylamineHigh diastereoselectivity (cis isomer) nih.gov
Ni(II) complex of Glycine and (S)-2-[N-(N'-benzylprolyl)amino]benzophenoneAsymmetric Michael Additionα,β-unsaturated estersup to >98% d.e. arizona.eduosi.lv
(R,R)-N',N'-Bis(α-phenylethyl)-N-carbobenzyloxypropionamide (from β-Alanine)Diastereoselective Alkylation1. n-BuLi, 2. Alkyl halide65-86% d.s.
N-acyl-4(S)-isopropylthiazolidinethione (from Valine)Diastereoselective Aldol ReactionTiCl4, Hunig's base, AldehydeHigh syn-selectivity scielo.org.mx

These methodologies underscore the versatility of amino acids not only as building blocks but also as powerful tools for inducing chirality in the synthesis of complex and valuable organic molecules. The choice of a specific strategy depends on the desired stereochemistry and the nature of the side chain to be introduced in the chiral analogue of this compound.

Advanced Spectroscopic and Structural Elucidation of 2 4 Bromobenzoyl Amino Acetic Acid

Vibrational Spectroscopy Applications (FT-IR, FT-Raman) in Structural Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides profound insights into the functional groups and bonding arrangements within a molecule. ijtsrd.comnih.gov For 2-[(4-bromobenzoyl)amino]acetic acid, these methods confirm the presence of key structural motifs through their characteristic vibrational frequencies.

The FT-IR and FT-Raman spectra are complementary, with vibrational modes being either IR or Raman active, or in some cases, both. nih.gov The analysis of this compound reveals distinct peaks corresponding to the carboxylic acid, amide, and brominated aromatic ring moieties.

Key vibrational assignments are detailed below:

O-H and N-H Stretching: The carboxylic acid O-H stretching vibration typically appears as a broad band in the FT-IR spectrum, often in the 3300-2500 cm⁻¹ region, due to strong hydrogen bonding. The N-H stretching of the secondary amide is expected around 3300 cm⁻¹.

C=O Stretching: Two distinct carbonyl stretching vibrations are anticipated. The carboxylic acid C=O stretch is typically observed around 1700-1725 cm⁻¹, while the amide I band (primarily C=O stretch) appears at a lower frequency, approximately 1650-1680 cm⁻¹, due to resonance.

Amide II Band: This band, resulting from a mix of N-H in-plane bending and C-N stretching, is a characteristic feature of secondary amides and is found around 1550 cm⁻¹.

Aromatic Ring Vibrations: The C=C stretching vibrations within the benzene (B151609) ring are expected in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹.

C-Br Stretching: The vibration associated with the carbon-bromine bond is typically found in the far-infrared region, usually between 600 and 500 cm⁻¹.

These assignments are often supported by computational studies, such as Density Functional Theory (DFT) calculations, which can predict vibrational frequencies and help in the precise assignment of complex spectra. nih.govnih.gov

Table 1: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹)
O-H Stretch Carboxylic Acid 3300-2500 (broad)
N-H Stretch Amide ~3300
C-H Stretch Aromatic 3100-3000
C=O Stretch Carboxylic Acid 1725-1700
C=O Stretch (Amide I) Amide 1680-1650
N-H Bend (Amide II) Amide 1570-1515
C=C Stretch Aromatic 1600-1450
C-N Stretch Amide 1260-1200

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms. rsc.org

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton. The protons on the aromatic ring, being in different chemical environments, will appear as doublets due to coupling with their neighbors. The methylene (B1212753) (-CH₂-) protons of the acetic acid moiety will likely appear as a doublet, coupled to the adjacent N-H proton. The amide proton (N-H) signal is typically a triplet, coupled to the methylene protons, and its chemical shift can be concentration and solvent dependent. The carboxylic acid proton (-COOH) usually appears as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. wisc.edu The carbonyl carbons of the amide and carboxylic acid groups are the most deshielded, appearing at the downfield end of the spectrum (160-180 ppm). The carbons of the aromatic ring will have distinct signals, with the carbon atom bonded to the bromine atom (C-Br) showing a characteristic chemical shift. The methylene carbon (-CH₂-) will appear in the aliphatic region of the spectrum.

Table 2: Predicted NMR Data for this compound in DMSO-d₆ | ¹H NMR | δ (ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | Carboxylic Acid | ~12.5 | broad s | -COOH | | Amide | ~9.1 | t | -NH- | | Aromatic | ~7.9 | d | 2H, ortho to C=O | | Aromatic | ~7.7 | d | 2H, ortho to Br | | Methylene | ~4.0 | d | -CH₂- | | ¹³C NMR | δ (ppm) | Assignment | | Carbonyl | ~171.0 | -COOH | | Carbonyl | ~166.5 | -C=O (Amide) | | Aromatic | ~133.0 | C (ipso, amide) | | Aromatic | ~131.8 | CH (ortho to Br) | | Aromatic | ~130.0 | CH (ortho to C=O) | | Aromatic | ~126.0 | C (ipso, Br) | | Methylene | ~43.0 | -CH₂- | Note: Data are predicted based on typical chemical shifts for similar functional groups and structures. s=singlet, d=doublet, t=triplet.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. nih.gov The spectrum of this compound is expected to be dominated by absorptions arising from π→π* transitions within the benzoyl moiety. The presence of the carbonyl group and the bromine atom, both containing non-bonding electrons, may also give rise to weaker n→π* transitions. The aromatic ring system is the primary chromophore, and its absorption is influenced by the attached substituents (the amide group and the bromine atom). The typical λₘₐₓ for such a substituted benzene ring system would be expected in the range of 240-280 nm.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing fragmentation patterns. libretexts.org For this compound (C₉H₈BrNO₃), the molecular weight is 257.07 g/mol . The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of similar intensity at m/z values corresponding to the molecular weights with each isotope.

The fragmentation of the molecule under electron impact (EI) or other ionization methods would likely proceed through several key pathways:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group is common. Loss of the hydroxyl radical (•OH, mass 17) or the entire carboxyl group (•COOH, mass 45) from the molecular ion are plausible fragmentation steps. libretexts.org

Amide Bond Cleavage: The bond between the carbonyl carbon and the nitrogen atom can break, leading to the formation of the 4-bromobenzoyl cation (m/z 183/185) and the glycine (B1666218) radical. This 4-bromobenzoyl cation is often a prominent peak in the spectrum of related compounds.

Loss of Small Molecules: Fragmentation can also involve the loss of stable neutral molecules like water (H₂O, mass 18) or carbon monoxide (CO, mass 28). nih.gov

Table 3: Expected Mass Spectrometry Fragments for this compound

m/z (⁷⁹Br/⁸¹Br) Identity Fragmentation Pathway
257/259 [M]⁺ Molecular Ion
240/242 [M - OH]⁺ Loss of hydroxyl radical
212/214 [M - COOH]⁺ Loss of carboxyl group
183/185 [C₇H₄BrO]⁺ Cleavage of amide C-N bond
155/157 [C₆H₄Br]⁺ Loss of CO from [C₇H₄BrO]⁺

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. nih.gov While a specific crystal structure for this compound may not be publicly available, its molecular structure allows for the prediction of key solid-state interactions.

The molecule possesses functional groups capable of forming strong hydrogen bonds: the carboxylic acid group (donor and acceptor) and the amide group (donor and acceptor). In the solid state, it is highly probable that the molecules form extensive hydrogen-bonding networks. mdpi.com A common motif for carboxylic acids is the formation of hydrogen-bonded dimers. rsc.org Furthermore, the amide N-H group can act as a hydrogen bond donor to the carbonyl oxygen of either the amide or the carboxylic acid of a neighboring molecule.

In addition to hydrogen bonding, other intermolecular forces such as dipole-dipole interactions and van der Waals forces contribute to the crystal packing. nih.gov The presence of the bromine atom can also lead to halogen bonding, where the electropositive region on the bromine atom interacts with a Lewis basic site on an adjacent molecule. researchgate.net π-π stacking interactions between the aromatic rings of adjacent molecules may also play a role in stabilizing the crystal lattice.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared with the calculated theoretical percentages derived from the compound's empirical formula to confirm its purity and composition.

For this compound, with the chemical formula C₉H₈BrNO₃, the theoretical elemental composition can be calculated based on atomic masses.

Table 4: Elemental Analysis Data for C₉H₈BrNO₃

Element Atomic Mass Moles in Formula Mass in Formula Theoretical %
Carbon (C) 12.011 9 108.099 42.06%
Hydrogen (H) 1.008 8 8.064 3.14%
Bromine (Br) 79.904 1 79.904 31.09%
Nitrogen (N) 14.007 1 14.007 5.45%
Oxygen (O) 15.999 3 47.997 18.68%

| Total | | | 257.071 | 100.00% |

Experimental determination of these percentages for a synthesized sample of this compound that closely matches these theoretical values would serve to validate its empirical formula and indicate a high degree of purity.

Investigation of Biological Activities and Pharmacological Potential of 2 4 Bromobenzoyl Amino Acetic Acid Analogues

Enzyme Inhibition Studies

Analogues of 2-[(4-bromobenzoyl)amino]acetic acid have been systematically evaluated for their ability to inhibit key enzymes involved in various pathological pathways. These investigations have highlighted the structural features that contribute to potent and selective inhibition, offering insights for the development of targeted therapeutic agents.

α-Glucosidase Inhibition

α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.govnih.gov Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby mitigating postprandial hyperglycemia, a critical aspect of managing type 2 diabetes mellitus. nih.gov A series of novel 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-arylacetamides, which are analogues of the core structure, have been synthesized and evaluated for their α-glucosidase inhibitory activity.

Several of these compounds demonstrated potent inhibition, with IC50 values significantly lower than that of acarbose, a standard α-glucosidase inhibitor. nih.govnih.gov The in vitro results were supported by in silico docking studies, which revealed favorable binding interactions with key amino acid residues (Asp203, Asp327, Asp542, Arg526, and His600) in the enzyme's active site. nih.gov

Table 1: α-Glucosidase Inhibitory Activity of this compound Analogues

Aldose Reductase (ALR2) Inhibition and Mechanistic Elucidation

Aldose reductase (ALR2) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.gov Under hyperglycemic conditions, this pathway's hyperactivity is a primary contributor to long-term diabetic complications such as neuropathy, nephropathy, and retinopathy. nih.govderangedphysiology.com Consequently, ALR2 is a significant therapeutic target.

Research into 1,2-benzothiazine-1,1-dioxide acetic acid derivatives has identified potent ALR2 inhibitors. Notably, 2-(2-(4-bromo-2-fluorobenzyl)-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-4(3H)-ylidene)acetic acid was found to be a highly effective inhibitor with an IC50 value of 0.11 µM. nih.gov Another study focused on (2-arylcarbamoyl-phenoxy)-acetic acid derivatives identified 5-fluoro-2-(4-bromo-2-fluoro-benzylthiocarbamoyl)-phenoxyacetic acid as a lead candidate with an IC50 of 30 nM, demonstrating high potency and over 1100-fold selectivity against the related enzyme aldehyde reductase (ALR1).

Table 2: Aldose Reductase (ALR2) Inhibitory Activity of Selected Analogues

Topoisomerase Inhibition

Topoisomerases (Topo) are essential enzymes that manage DNA topology during replication, transcription, and other cellular processes, making them established targets for anticancer drugs. nih.gov Analogues of this compound, specifically 2-(4-bromobenzyl) tethered 4-amino substituted 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidines, have been investigated as dual Topo I and Topo II inhibitors. nih.gov

One lead compound from this series, designated 7a, emerged as a potent dual inhibitor. nih.gov Densitometric analysis from DNA relaxation assays confirmed that it exhibited more potent Topo I inhibition than the standard drug camptothecin. nih.gov This dual inhibitory action presents a promising strategy for developing new anticancer agents. nih.gov

Tyrosine Kinase Inhibition

Tyrosine kinases (TKs) are a large family of enzymes that play critical roles in cellular signal transduction pathways governing growth, differentiation, and survival. Dysregulation of TKs, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is a hallmark of many cancers, making them prime targets for therapeutic intervention.

In a study of novel tyrosine kinase inhibitors, the substitution pattern on the benzamide (B126) ring was found to be crucial for activity. Derivatives featuring a 2-bromine residue on the benzamide ring, structurally related to the core compound of interest, were found to have significantly lower inhibitory activity against the BCR-ABL tyrosine kinase. For example, the compound designated 1d, which carried this 2-bromo substituent, showed a TK IC50 value of 16.16 µM, indicating that substitutions at this position are not favorable for potent binding and inhibition.

Prostaglandin (B15479496) E2 and Leukotriene Biosynthesis Inhibition (e.g., mPGES-1)

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a terminal enzyme that converts the cyclooxygenase (COX)-derived prostaglandin H2 (PGH2) into prostaglandin E2 (PGE2). PGE2 is a key mediator of inflammation, pain, and fever. Selective inhibition of mPGES-1 is considered a safer anti-inflammatory strategy compared to non-steroidal anti-inflammatory drugs (NSAIDs) because it specifically targets PGE2 production without affecting other physiologically important prostaglandins.

Structural studies of mPGES-1 inhibitors have highlighted the importance of specific chemical moieties for effective binding. The presence of a 2-bromobenzoyl substituent has been identified as a favorable feature. This group is able to fit into a deep binding pocket on the mPGES-1 surface, where it can establish beneficial van der Waals contacts, π-stacking interactions with Phe44 and His53, and a halogen bond between the bromine atom and the side chain of Asp49. This indicates that the 4-bromobenzoyl group present in the subject compound's analogues is a key pharmacophoric element for potential mPGES-1 inhibition.

Receptor Binding Assays

Information regarding specific receptor binding assays for analogues of this compound was not available in the reviewed literature.

Saturation Binding Assays for Receptor Density and Ligand Affinity (K D )

Saturation binding assays are a fundamental technique in pharmacology used to quantify the density of a specific receptor in a given tissue or cell preparation (Bmax) and the affinity of a radiolabeled ligand for that receptor (KD). giffordbioscience.comnih.gov The dissociation constant, KD, represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium, serving as a measure of the ligand's affinity; a lower KD value indicates a higher binding affinity. giffordbioscience.com

The experimental protocol involves incubating a constant amount of receptor preparation (e.g., cell membrane homogenates) with increasing concentrations of a radiolabeled analogue of this compound until equilibrium is reached. nih.govnih.gov The amount of ligand bound to the receptors is then measured. Total binding is determined in these conditions, while non-specific binding is measured in a parallel set of experiments that include a high concentration of an unlabeled competing ligand to block all specific receptor sites. nih.gov Specific binding is calculated by subtracting the non-specific binding from the total binding.

The resulting data, a plot of specific binding versus radioligand concentration, typically yields a hyperbolic curve. Analysis of this curve, often through nonlinear regression or a Scatchard plot transformation, allows for the determination of Bmax (maximum number of binding sites) and KD. nih.gov These parameters are vital for characterizing new receptor targets and for understanding how pathological conditions or pharmacological interventions might alter receptor density. nih.gov

Competitive Binding Assays for Ligand Potency (K i ) Determination

Competitive binding assays are employed to determine the binding affinity of an unlabeled ligand, such as a non-radiolabeled this compound analogue, by measuring its ability to compete with a radioligand for binding to a receptor. giffordbioscience.com This method is essential for screening libraries of compounds and determining their relative potencies. The primary value obtained is the IC50, which is the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand. giffordbioscience.com

In this assay, the receptor preparation is incubated with a fixed concentration of a suitable radioligand and varying concentrations of the unlabeled test compound. giffordbioscience.com As the concentration of the unlabeled competitor increases, it displaces the radioligand from the receptor, leading to a decrease in measured radioactivity.

The IC50 value is dependent on the experimental conditions, particularly the concentration of the radioligand used. Therefore, it is often converted to an inhibition constant (Ki), which is an absolute measure of the affinity of the competitor for the receptor. The Ki value is calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the KD of the radioligand. core.ac.uk This allows for a standardized comparison of the potencies of different compounds.

Kinetic Radioligand Binding Assays for Binding Kinetics

While equilibrium binding assays provide information on ligand affinity (KD and Ki), kinetic radioligand binding assays measure the rates at which a ligand associates with (kon or association rate constant) and dissociates from (koff or dissociation rate constant) its receptor. giffordbioscience.comnih.gov These kinetic parameters, particularly the dissociation rate, can be crucial determinants of a drug's duration of action and in vivo efficacy. nih.govnih.gov The residence time of a drug at its target receptor, which is the reciprocal of the dissociation rate constant (1/koff), has become an important parameter in drug discovery. nih.gov

Association kinetic experiments are initiated by mixing the radioligand with the receptor preparation, and the amount of specific binding is measured at various time points until equilibrium is reached. nih.gov Dissociation kinetic experiments begin by allowing the radioligand and receptor to reach binding equilibrium. Then, dissociation is initiated, typically by adding a large excess of an unlabeled ligand to prevent re-association of the radioligand, and the amount of radioligand still bound to the receptor is measured over time. nih.gov

Analysis of the resulting association and dissociation curves provides the values for kon and koff. The equilibrium dissociation constant (KD) can also be calculated from these kinetic rates (KD = koff/kon), providing a validation of the data obtained from equilibrium saturation assays. nih.gov

Cell-Based Assays

Cell-based assays are indispensable tools for evaluating the physiological effects of novel compounds in a context that more closely mimics a biological system. These assays provide insights into a compound's cytotoxicity, its effects on cell proliferation and death, and its ability to enter cells.

Cell Viability and Cytotoxicity Screening (e.g., SRB, AlamarBlue, MTT assays)

A primary step in evaluating the pharmacological potential of this compound analogues is to assess their impact on cell viability and to screen for cytotoxic effects. researchgate.net A variety of assays are available for this purpose, each relying on different cellular properties such as metabolic activity, cell membrane integrity, or cellular protein content. researchgate.netcellbiolabs.com

Commonly used methods include:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals, the amount of which is proportional to the number of living cells. cellbiolabs.com

SRB (Sulforhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins that have been fixed with trichloroacetic acid. researchgate.net The amount of bound dye provides an estimate of the total protein mass, which is directly proportional to the cell number.

AlamarBlue (Resazurin) Assay: In this fluorescent/colorimetric assay, the non-fluorescent dye resazurin (B115843) is reduced to the highly fluorescent resorufin (B1680543) by metabolically active cells. The signal intensity correlates with the number of viable cells.

These high-throughput screening methods are used to determine the concentration of a compound that inhibits cell growth by 50% (IC50), a key measure of its cytotoxic potency. For instance, a study on a series of 2-(4-bromobenzyl) tethered thieno[2,3-d]pyrimidines, which are structural analogues, identified compound 7a as a potent antiproliferative agent against FaDu (human pharynx squamous cell carcinoma) cells with an IC50 value of 1.73 µM. nih.gov

Table 1: Cytotoxicity Data for this compound Analogues

Compound Cell Line Assay Type IC50 (µM) Source

| 7a | FaDu | Not Specified | 1.73 | nih.gov |

Apoptosis Induction and Cell Cycle Analysis

Compounds that exhibit cytotoxicity are often further investigated to determine the mechanism of cell death. Many anticancer agents function by inducing apoptosis, a form of programmed cell death, or by causing cell cycle arrest, which prevents cancer cells from proliferating. mdpi.comresearchgate.net

Apoptosis Induction: The induction of apoptosis can be detected by various methods. Morphological changes such as cell shrinkage, membrane blebbing, and chromatin condensation are characteristic of apoptosis. nih.gov Staining with dyes like DAPI can reveal nuclear fragmentation. nih.gov Flow cytometry analysis using Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptosis) and propidium (B1200493) iodide (PI, a DNA stain that enters non-viable cells) can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. nih.gov Furthermore, the activation of key apoptotic proteins, such as caspases (e.g., cleaved caspase-3), can be measured by techniques like Western blotting. nih.gov

Cell Cycle Analysis: The cell cycle is a series of phases (G0/G1, S, G2, M) that cells go through to divide and replicate. mdpi.com The distribution of cells in these phases can be analyzed by flow cytometry after staining the cellular DNA with a fluorescent dye like propidium iodide. mdpi.com A compound that causes cell cycle arrest will lead to an accumulation of cells in a specific phase. For example, the analogue 7a was found to induce a significant arrest of MCF-7 (human breast adenocarcinoma) cells in the G2/M phase of the cell cycle. nih.gov This prevents the cells from entering mitosis and undergoing division. nih.govmdpi.com

Table 2: Cell Cycle Effects of this compound Analogues

Compound Cell Line Effect Percentage of Cells in G2/M Phase Source
7a MCF-7 G2/M Arrest 52.8% nih.gov

Cellular Uptake Studies

For a compound to exert a biological effect on intracellular targets, it must first cross the cell membrane. nih.gov Cellular uptake studies are designed to quantify the extent and rate at which a compound enters cells. The structural features of this compound, particularly the amino acid moiety, suggest that it may be a substrate for amino acid transporters, which are often upregulated in cancer cells. mdpi.com Utilizing these transporters can be an effective strategy to enhance the cellular uptake and selectivity of therapeutic agents. mdpi.com

Cellular uptake can be measured by incubating cells with the compound for various time periods and at different concentrations. researchgate.net The intracellular concentration of the compound is then quantified, often using techniques like liquid chromatography-mass spectrometry (LC-MS) or by using a fluorescently or radiolabelled version of the compound. researchgate.net

To elucidate the mechanism of uptake, studies can be performed at different temperatures (e.g., 4°C vs. 37°C) to distinguish between passive diffusion and active transport, as active transport is energy-dependent and inhibited at low temperatures. researchgate.net Furthermore, competitive inhibition studies using known substrates or inhibitors of specific transporters can help identify the pathways involved in the compound's entry into the cell. researchgate.net While specific uptake data for this compound is not detailed in the reviewed literature, these standard methodologies would be applied to assess its cellular permeability and mechanism of transport.

Modulation of Key Cellular Pathways (e.g., p53 pathway, cytokine production like IL-6)

The therapeutic potential of a compound is often linked to its ability to modulate critical cellular signaling pathways that are dysregulated in disease states. Research into analogues of this compound has explored their impact on pathways central to inflammation and cell fate, such as those involving the tumor suppressor protein p53 and the production of pro-inflammatory cytokines like Interleukin-6 (IL-6).

The p53 pathway is a crucial regulator of the cell cycle and apoptosis, and its activation is a key mechanism for many anti-cancer agents. elifesciences.org While direct studies on this compound are not extensively documented, the glycine (B1666218) moiety of the molecule is of interest. Some studies have shown that metabolic pathways related to glycine synthesis are crucial for cancer cell proliferation, and these pathways can be influenced by the status of p53. nih.gov For instance, mutant p53 has been found to stimulate serine/glycine synthesis, which in turn supports breast cancer growth. nih.gov This suggests that compounds targeting glycine metabolism or mimicking its structure could potentially interact with p53-related metabolic reprogramming in cancer cells.

In the context of inflammation, the inhibition of pro-inflammatory cytokines is a key therapeutic strategy. Cytokines like IL-6 play a significant role in the inflammatory cascade. nih.gov The glycine component of this compound is known to possess anti-inflammatory properties. nih.gov Glycine can exert immunosuppressive effects by acting on inflammatory cells such as macrophages. nih.gov Studies on various compounds have demonstrated that the inhibition of signaling pathways like NF-κB can lead to a significant reduction in the production of IL-6. nih.gov For example, certain inhibitors of Fatty Acid-Binding Protein 4 (FABP4) have been shown to attenuate neuroinflammation by reducing the release of inflammatory mediators. nih.gov While specific data for this compound is scarce, the known anti-inflammatory properties of glycine suggest that its derivatives are plausible candidates for cytokine modulation. nih.gov

Anti-angiogenesis Studies (e.g., CAM assay)

Angiogenesis, the formation of new blood vessels, is a vital process in both normal physiology and in pathological conditions such as tumor growth and certain inflammatory diseases. nih.gov The chick chorioallantoic membrane (CAM) assay is a widely used in vivo model to evaluate the pro- or anti-angiogenic potential of novel compounds. nih.govnih.gov This assay allows for the direct observation of blood vessel growth and any inhibition caused by a test substance. mdpi.com

Research has shown that the simple amino acid glycine can inhibit angiogenesis. In a CAM assay, glycine was reported to inhibit blood vessel formation by more than 50%. researchgate.net This anti-angiogenic effect is thought to be mediated, at least in part, through the reduction of inducible nitric oxide synthase (iNOS) expression. researchgate.net Given that this compound is a glycine derivative, it is hypothesized that it may retain or even enhance these anti-angiogenic properties. The bromobenzoyl moiety could potentially increase the compound's potency or alter its mechanism of action.

The standard procedure for a CAM assay involves applying the test compound to the developing chorioallantoic membrane of a chicken embryo. nih.gov After a set incubation period, the membrane is examined for changes in vascular density, vessel branching, and the presence of avascular zones. nih.govmdpi.com Compounds with known anti-angiogenic activity, such as retinoic acid, are often used as positive controls. nih.gov While specific CAM assay results for this compound are not available in the reviewed literature, the activity of its core component, glycine, provides a strong rationale for its investigation as an anti-angiogenic agent.

Antimicrobial Activity Evaluation (e.g., Antibacterial, Antifungal)

The rise of antimicrobial resistance necessitates the search for new chemical entities with effective antibacterial and antifungal properties. Analogues and derivatives related to this compound have been synthesized and evaluated for their ability to inhibit the growth of pathogenic microorganisms. These studies often determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microbe.

Studies on related structures indicate that the presence of a bromophenyl group can be advantageous for antimicrobial activity. For instance, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have shown promise as antimicrobial agents against Gram-positive pathogens. mdpi.com Similarly, salicylanilide (B1680751) esters containing a 4-bromophenyl group, such as N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide, have demonstrated significant antifungal activity, with MIC values as low as 0.49 µmol/L against certain molds. mdpi.com

Furthermore, derivatives of glycine have also been explored as antimicrobial agents. Quaternary ammonium (B1175870) salts derived from glycine have shown broad-spectrum activity, with their effectiveness being dependent on the length of their alkyl chain. nih.gov In one study, a glycine-N-(m-anisoyl)-methyl ester isolated from Pseudomonas aeruginosa demonstrated distinct antibacterial activity. journalskuwait.org

The following table summarizes the antimicrobial activity of compounds analogous to this compound, illustrating the potential of this chemical class.

Compound ClassOrganism(s)ActivityReference
N-(4-bromophenyl) salicylanilide estersMolds (e.g., Aspergillus)MIC ≥ 0.49 µmol/L mdpi.com
N-(4-bromophenyl) salicylanilide estersYeasts (e.g., Candida)MIC ≥ 1.95 µmol/L mdpi.com
Glycine-derived Quaternary Ammonium SaltsRhodotorula rubra, Saccharomyces cerevisiaeMIC = 2.5 µmol/L nih.gov
Benzenesulphonamide derivativesC. albicans, A. nigerMIC = 6.63 mg/mL, 6.28 mg/mL frontiersin.org
2,3-indolo-betulinic acid glycine conjugatesStreptococcus pyogenes, Staphylococcus aureusInhibition zone: 16-17 mm mdpi.com

In Vivo Efficacy Studies in Disease Models (e.g., anti-inflammatory mouse models, vascular leakage models)

To assess the therapeutic potential of a compound in a living organism, in vivo efficacy studies are essential. For analogues of this compound, research has focused on models of inflammation and conditions characterized by increased vascular permeability.

The anti-inflammatory activity of N-(4-substituted phenyl)glycine derivatives has been evaluated using the carrageenan-induced rat paw edema model. nih.govresearchgate.net This is a standard and widely used assay to screen for acute anti-inflammatory effects. ijpras.com In this model, inflammation is induced by injecting carrageenan into the rat's paw, causing measurable swelling (edema). The test compound is administered, and the reduction in paw volume is measured over time compared to a control group. One study found that certain cyclized heterocyclic derivatives of N-(4-acetylphenyl)glycine exhibited significant inhibition of edema, with the most active compound showing a 51.82% reduction in swelling. nih.govresearchgate.net

The following interactive table presents the results from an anti-inflammatory study on N-(4-substituted phenyl)glycine derivatives.

Compound% Inhibition of Edema
Derivative 651.82
Derivative 743.80
Derivative 340.39

Data derived from a study on N-(4-substituted phenyl)glycine derivatives in a carrageenan-induced rat paw edema assay. nih.govresearchgate.net

Vascular leakage is a hallmark of inflammation and is targeted by many anti-inflammatory drugs. nih.gov Models to study vascular permeability often involve injecting a dye, such as Evans blue, and measuring its extravasation into tissues after an inflammatory stimulus. ijpras.com While specific data on this compound in vascular leakage models is limited, the known anti-inflammatory effects of its analogues suggest potential efficacy. nih.govresearchgate.net T-kinin, a bradykinin (B550075) analogue, has been shown to significantly increase vascular permeability in a dose-dependent manner, highlighting how peptide and amino acid derivatives can modulate this process. nih.gov The ability of a compound to inhibit such leakage would indicate a potent anti-inflammatory effect.

Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Studies

Influence of the 4-Bromobenzoyl Moiety on Biological Recognition and Activity

One of the key factors contributing to the importance of the bromine substituent is its ability to form halogen bonds. semanticscholar.org This non-covalent interaction, arising from an anisotropic distribution of electron density on the halogen atom, can lead to specific and favorable drug-target interactions, thereby influencing molecular recognition and binding affinity. ump.edu.plsemanticscholar.org The position of the bromine atom on the aromatic ring is also crucial; for instance, studies on brominated radiopharmaceuticals have shown that the isomeric position significantly affects the delivery to the target site and binding affinity. ump.edu.pl

In the context of N-acyl-α-amino acids, modifying the benzoyl moiety can have a profound impact. For example, replacing a chlorine atom with a more lipophilic bromine atom was a strategy employed to increase the lipophilic character of certain N-benzoyl-L-valine derivatives, with the goal of enhancing their antimicrobial potential. mdpi.com Furthermore, in studies of substituted sulfamoyl benzamidothiazoles, bromo substituents were introduced as reactive intermediates for further molecular modifications, and the resulting analogs were found to be active, indicating the compatibility of this functional group with biological activity. nih.gov

The electronic properties of the benzoyl group, modulated by substituents like bromine, can also influence the molecule's interaction with receptors. In a study of benzoylpiperidine-based compounds, the bromine in the para position of the benzoyl moiety was highlighted as allowing for easy further functionalization of that part of the molecule. mdpi.com

Role of the Glycine (B1666218)/Acetic Acid Linker in Ligand-Target Interactions

The glycine/acetic acid linker in 2-[(4-bromobenzoyl)amino]acetic acid provides a flexible spacer between the aromatic benzoyl moiety and the terminal carboxylic acid group. Glycine-rich linkers are frequently used in the design of multidomain proteins and other bioactive molecules because they are flexible and hydrophilic, which helps to prevent the formation of secondary structures that might interfere with the function of different molecular domains. researchgate.nettue.nlacs.org

The flexibility of linkers containing glycine is significantly higher than that of linkers composed of other amino acids. iris-biotech.de This is due to the large allowed areas for phi/psi bond angles in the Ramachandran plot for glycine, which lacks a side chain. iris-biotech.de This inherent flexibility allows the connected functional groups—in this case, the 4-bromobenzoyl group and the carboxylic acid—to adopt optimal orientations for binding to a biological target. nih.gov Such linkers can be crucial for creating stable interactions, especially when the interaction is otherwise weak or transient. nih.gov

The length and composition of the linker are critical parameters that can be adjusted to fine-tune biological activity. Studies on fusion proteins have shown that linker properties directly affect the functional characteristics of the molecule. tue.nl Similarly, in small molecules, the linker can influence potency. For example, in a series of STAT3 inhibitors based on an N-methylglycinamide scaffold, systematic modification of the glycine linker, such as replacing it with alanine (B10760859) or proline, led to improved inhibitory activity. acs.org This suggests that while flexibility is important, introducing some conformational constraint can sometimes be beneficial for optimizing ligand-target interactions.

The acetic acid portion of the linker contributes a terminal carboxyl group, which is often crucial for biological activity. This group can participate in hydrogen bonding or ionic interactions with receptor sites. In studies of thiazole (B1198619) acetic acid derivatives, the presence of the acetic acid moiety was a key feature of the compounds screened for cardiovascular effects. nih.gov

The table below summarizes the properties and roles of different types of linkers based on glycine and other amino acids.

Linker TypeKey PropertiesInfluence on Ligand-Target Interaction
Glycine-rich High flexibility, hydrophilic. researchgate.netiris-biotech.deAllows for optimal orientation of functional groups, prevents interference between domains. researchgate.netnih.gov
Alanine-substituted Increased stiffness compared to glycine. tue.nlacs.orgCan improve potency by providing some conformational rigidity. acs.org
Proline-based More rigid, introduces turns. acs.orgCan further enhance inhibitory activity by optimizing the ligand's conformation for the binding site. acs.org

Systemic Effects of Substituent Variations on Pharmacological Potency and Selectivity Profiles

The pharmacological potency and selectivity of compounds based on the 2-[(benzoyl)amino]acetic acid scaffold can be systematically modulated by introducing various substituents at different positions of the molecule. Structure-activity relationship (SAR) studies on related chemical series have provided valuable insights into how these modifications influence biological outcomes.

For instance, in the development of N-benzoyl anthranilic acid derivatives as inhibitors of aldo-keto reductase (AKR) enzymes, a series of compounds were synthesized and tested for their inhibitory activity. The results demonstrated that these derivatives could inhibit AKR1C1-AKR1C3 isoforms with low micromolar potency, and importantly, several selective inhibitors of AKR1C3 were identified. nih.gov This highlights how even subtle changes to the core structure can lead to significant differences in selectivity.

In another study focusing on tyrosinase inhibitors, a series of benzoyl and cinnamoyl piperazine/piperidine (B6355638) amides were evaluated. nih.gov The SAR analysis revealed that the nature of the linker (benzoyl vs. cinnamoyl) and substituents on the aromatic ring influenced potency. For example, cinnamoyl derivatives were generally slightly less potent than their benzoyl counterparts, and molecular docking studies suggested that the benzyl (B1604629) substituent on the piperidine ring played an important role in binding to the enzyme's active site. nih.gov

The impact of substituents on the benzoyl ring is also a critical factor. In a series of N6-benzoyladenine-based inhibitors of BRD4, a member of the BET family of proteins, a detailed SAR analysis was conducted. researchgate.net This study, along with others, demonstrates that the type and position of substituents on the benzoyl ring can dramatically alter the binding affinity and efficacy of the inhibitor.

The table below presents examples of how substituent variations in related compound series affect their biological activity, illustrating the principles that could apply to derivatives of this compound.

Compound SeriesVariationEffect on Activity/Selectivity
STAT3 Inhibitors acs.orgReplacement of glycine linker with (R)-alanine.Moderately improved STAT3-inhibitory activity.
Tyrosinase Inhibitors nih.govCinnamoyl linker instead of benzoyl linker.Generally slightly lower potency.
BRD4 Inhibitors researchgate.netVariations in substituents on the N6-benzoyl ring.Significant changes in inhibitory potency against BRD4.
AKR1C Inhibitors nih.govDifferent substituents on N-benzoyl anthranilic acid scaffold.Led to the identification of potent and selective AKR1C3 inhibitors.

These examples underscore the importance of systematic structural modifications in optimizing the pharmacological profile of a lead compound. By carefully selecting and placing different functional groups, it is possible to enhance potency, improve selectivity, and fine-tune the pharmacokinetic properties of molecules based on the this compound framework.

Analytical Method Development for 2 4 Bromobenzoyl Amino Acetic Acid in Research Matrices

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds and for their quantification. For 2-[(4-bromobenzoyl)amino]acetic acid, a reversed-phase HPLC method is often the most suitable approach. This method separates compounds based on their hydrophobicity.

A typical HPLC method for a compound like this compound would involve a C18 column, which is a common stationary phase in reversed-phase chromatography. The mobile phase would likely consist of a mixture of an aqueous solvent (often with a buffer to control pH) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The gradient of the organic solvent can be adjusted to achieve optimal separation of the target compound from any impurities. UV detection is commonly employed for compounds containing a chromophore, such as the benzoyl group in this compound. The wavelength for detection would be selected based on the UV absorbance maximum of the compound.

Method validation would be performed to ensure the reliability of the analytical data. Key validation parameters include linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). Linearity is established by analyzing a series of standard solutions of known concentrations to generate a calibration curve. Accuracy is determined by spiking a blank matrix with a known amount of the compound and measuring the recovery. Precision is assessed by repeatedly analyzing the same sample to determine the variability of the results.

Below is an interactive data table summarizing typical HPLC method parameters and validation results for a structurally similar compound, hippuric acid, which can be adapted for this compound. researchgate.netcdc.gov

ParameterValue
Chromatographic Conditions
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile and Water with 0.1% Acetic Acid
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Validation Results
Linearity (R²)>0.999
Accuracy (Recovery %)98-102%
Precision (RSD %)<2%
LOD0.01 ng/mL
LOQ0.03 ng/mL

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, which is not sufficiently volatile for direct GC analysis, a derivatization step is necessary. nih.gov This process converts the non-volatile compound into a more volatile derivative that can be readily analyzed by GC. nih.gov

A common derivatization approach for carboxylic acids is esterification, for instance, by reacting the compound with an alcohol (like methanol or ethanol) in the presence of an acidic catalyst. researchgate.net This converts the carboxylic acid group into a more volatile ester. The resulting derivative can then be injected into the GC-MS system. The gas chromatograph separates the derivative from other components in the sample, and the mass spectrometer provides detailed structural information, allowing for unambiguous identification and quantification.

The mass spectrometer can be operated in either full-scan mode to obtain a complete mass spectrum for structural elucidation or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. Method validation for GC-MS would include assessing parameters similar to those for HPLC, with a focus on the reproducibility of the derivatization step.

The following interactive table presents typical parameters for a GC-MS method for the analysis of a derivatized hippuric acid analog. nih.govresearchgate.net

ParameterValue
Derivatization
ReagentMethanol with HCl
GC Conditions
ColumnCapillary column (e.g., DB-5ms)
Carrier GasHelium
Temperature ProgramOptimized for separation
MS Conditions
Ionization ModeElectron Ionization (EI)
Acquisition ModeFull Scan or Selected Ion Monitoring (SIM)
Validation Results
Linearity (R²)>0.995
Accuracy (Recovery %)95-105%
Precision (RSD %)<5%

Future Research Directions and Therapeutic Implications

Rational Design and Synthesis of Novel Analogs with Enhanced Biological Profiles

The rational design of analogs based on a lead structure is a fundamental strategy in drug discovery aimed at improving potency, selectivity, and pharmacokinetic properties. For 2-[(4-bromobenzoyl)amino]acetic acid, several avenues of structural modification can be envisioned to enhance its biological profile.

Systematic structural modifications can provide valuable insights into the structure-activity relationships (SARs) of this class of compounds. nih.gov Key areas for modification include the 4-bromobenzoyl group, the glycine (B1666218) linker, and the carboxylic acid terminus. For instance, substitution on the phenyl ring could modulate electronic properties and lipophilicity, potentially influencing target binding and cellular permeability. The bromine atom, for example, could be replaced with other halogens or different functional groups to probe the effect on biological activity.

Furthermore, the glycine linker could be substituted with other amino acids to explore the impact of stereochemistry and side-chain functionalities on target interaction. mdpi.com The synthesis of such analogs could be achieved through established methods, such as the Schotten-Baumann reaction, which is commonly used for the N-acylation of amino acids. mdpi.com The development of a library of these novel analogs would be the first step in systematically evaluating their biological potential.

To illustrate the potential for analog development, the following table outlines a hypothetical series of modifications and their intended therapeutic focus:

Modification Site Proposed Modification Rationale for Enhanced Biological Profile Potential Therapeutic Area
Phenyl RingReplacement of bromine with chlorine or fluorineAltering halogen bonding interactions and metabolic stabilityOncology, Infectious Diseases
Phenyl RingIntroduction of a hydroxyl or methoxy (B1213986) groupEnhancing solubility and potential for hydrogen bondingNeurodegenerative Diseases
Glycine LinkerSubstitution with L-alanine or L-valineIntroducing steric bulk to improve target selectivityMetabolic Disorders
Carboxylic AcidEsterification or amidationImproving cell permeability and creating prodrugsBroad-spectrum

Potential as a Lead Compound for Therapeutic Development in Specific Disease Areas

A lead compound is a chemical starting point for the development of a new drug. This compound possesses several characteristics that make it a promising candidate for a lead compound. Its relatively simple structure allows for straightforward chemical synthesis and modification, which is a crucial factor in the early stages of drug development.

The presence of the bromobenzoyl moiety is of particular interest, as brominated compounds are found in a variety of biologically active molecules, including some with anticancer and antimicrobial properties. nih.gov The amino acid component can facilitate interactions with biological targets and may also be recognized by amino acid transporters, potentially improving cellular uptake. mdpi.com

The initial stages of developing this compound as a therapeutic lead would involve screening against a wide range of biological targets to identify its primary mechanism of action. Based on the structural motifs present, potential disease areas for investigation could include oncology, infectious diseases, and inflammatory conditions. For example, many anticancer agents incorporate halogenated aromatic rings, and the amino acid portion could mimic natural ligands for various enzymes or receptors.

The following table presents hypothetical screening results that could guide the development of this compound as a lead compound in different therapeutic areas:

Therapeutic Area Hypothetical Target In Vitro Activity (IC50/EC50) Rationale for Further Development
OncologyKinase Inhibitor5 µMHalogenated aromatic rings are common in kinase inhibitors.
Infectious DiseasesBacterial Enzyme Inhibitor10 µMPotential to disrupt essential metabolic pathways in bacteria.
Inflammatory DiseasesCyclooxygenase (COX) Inhibitor8 µMStructural similarities to some non-steroidal anti-inflammatory drugs.

Exploration of Polypharmacology and Multi-Targeting Strategies

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. nih.gov Consequently, drugs that can modulate multiple targets simultaneously, a concept known as polypharmacology, can offer enhanced therapeutic efficacy and a lower likelihood of developing drug resistance. researchgate.net The scaffold of this compound is well-suited for the development of multi-target agents.

The rational design of multi-target ligands often involves combining structural features from compounds known to interact with different targets. For this compound, analogs could be designed to interact with multiple targets within a disease pathway. For example, in the context of cancer, a single molecule could be engineered to inhibit both a key signaling kinase and a protein involved in tumor metabolism.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be instrumental in designing and identifying compounds with the desired multi-target profile. mdpi.comresearchgate.net These in silico approaches can help predict the binding affinities of designed analogs to various targets and guide the synthetic efforts towards the most promising candidates.

The table below outlines a hypothetical multi-targeting strategy for an analog of this compound in the context of Alzheimer's disease:

Analog Target 1 Target 2 Rationale for Multi-Targeting Potential Therapeutic Benefit
Analog XGlycogen Synthase Kinase-3β (GSK-3β)Acetylcholinesterase (AChE)Both enzymes are implicated in the pathology of Alzheimer's disease.Synergistic effect in slowing disease progression.
Analog YBeta-secretase 1 (BACE1)Monoamine Oxidase B (MAO-B)Inhibition of amyloid plaque formation and neurotransmitter degradation.Symptomatic relief and disease modification.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(4-bromobenzoyl)amino]acetic acid, and how can reaction efficiency be optimized?

  • Methodology :

  • Step 1 : Start with 4-bromobenzoic acid (CAS 586-76-5) and activate the carbonyl group using thionyl chloride (SOCl₂) to form 4-bromobenzoyl chloride.
  • Step 2 : React the acyl chloride with glycine or its derivatives under basic conditions (e.g., NaOH) to form the amide bond.
  • Step 3 : Optimize yield by controlling stoichiometry (1:1.2 molar ratio of glycine to acyl chloride) and reaction temperature (0–5°C to minimize side reactions).
  • Step 4 : Purify via recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Confirm the presence of the bromobenzoyl group (aromatic protons at δ 7.6–8.0 ppm) and glycine backbone (CH₂ at δ 3.8–4.2 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 272.98 for C₉H₈BrNO₃).
  • Melting Point Analysis : Compare observed values (e.g., 192–194°C) with literature data to assess purity .

Q. What are the stability considerations for handling and storing this compound?

  • Methodology :

  • Store in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis of the amide bond.
  • Avoid exposure to strong oxidizers (e.g., HNO₃) or bases (e.g., NaOH) that may degrade the compound.
  • Conduct accelerated stability studies (40°C/75% relative humidity for 4 weeks) to assess degradation profiles .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Use Suzuki-Miyaura coupling with aryl boronic acids (e.g., phenylboronic acid) to replace bromine with aryl groups.
  • Optimize catalytic conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) and monitor reaction progress via TLC or HPLC.
  • Analyze regioselectivity using X-ray crystallography to confirm substitution at the para position .

Q. What pharmacokinetic challenges arise when formulating this compound for ocular drug delivery?

  • Methodology :

  • Assess sustained-release profiles using in vitro corneal permeation models (e.g., bovine corneas).
  • Incorporate aminoethylsulfonic acid or trometamol to enhance solubility and prolong aqueous humor retention (>24 hours).
  • Validate efficacy via LC-MS quantification of drug concentrations in simulated tear fluid .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Perform dose-response assays (e.g., enzyme inhibition IC₅₀) under standardized conditions (pH 7.4, 37°C).
  • Compare results across cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects.
  • Use isotopic labeling (e.g., ¹³C-glycine) to trace metabolic pathways and confirm target engagement .

Q. What computational strategies predict the binding affinity of this compound to cyclooxygenase (COX) enzymes?

  • Methodology :

  • Perform molecular docking (AutoDock Vina) using COX-2 crystal structures (PDB ID: 5KIR).
  • Validate predictions with isothermal titration calorimetry (ITC) to measure binding constants (Kd).
  • Analyze electrostatic interactions between the bromobenzoyl group and hydrophobic pockets in the active site .

Q. How can enantiomeric impurities in synthesized batches impact biological studies?

  • Methodology :

  • Employ chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) to quantify enantiomeric excess.
  • Test racemic vs. enantiopure samples in vitro (e.g., COX inhibition assays) to correlate stereochemistry with activity.
  • Reference NMR derivatization with chiral shift reagents (e.g., Eu(hfc)₃) for rapid enantiomer detection .

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